

Spectroscopic Analysis of 1-(Pyridin-3-yl)propan-2-one: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Pyridin-3-yl)propan-2-one

Cat. No.: B027483

[Get Quote](#)

Abstract: This technical guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated reference for the spectroscopic data of the compound **1-(Pyridin-3-yl)propan-2-one** (CAS No. 6302-03-0). Due to the absence of publicly available experimental spectroscopic data, this document presents predicted values for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are derived from established computational models and are intended to serve as a reference for the identification and characterization of this molecule. Additionally, standardized experimental protocols for acquiring such data are detailed to guide researchers in their own analytical work.

Introduction

1-(Pyridin-3-yl)propan-2-one, also known as 3-acetylpyridine, is a ketone derivative of pyridine. The structural combination of a pyridine ring and a propanone side chain makes it a molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this compound in any research or development setting. This guide aims to fill the current gap in publicly accessible data by providing a predictive spectroscopic profile and standardized methodologies for its experimental verification.

Predicted Spectroscopic Data

The following data has been generated using computational prediction algorithms.

Experimental values may vary based on solvent, concentration, and instrument parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **1-(Pyridin-3-yl)propan-2-one** Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.51	s	1H	H-2 (Pyridine)
~8.48	d	1H	H-6 (Pyridine)
~7.55	dt	1H	H-4 (Pyridine)
~7.25	dd	1H	H-5 (Pyridine)
~3.70	s	2H	-CH ₂ -
~2.15	s	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data for **1-(Pyridin-3-yl)propan-2-one** Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)	Assignment
~206.5	C=O (Ketone)
~150.1	C-6 (Pyridine)
~148.0	C-2 (Pyridine)
~136.2	C-4 (Pyridine)
~131.8	C-3 (Pyridine)
~123.6	C-5 (Pyridine)
~49.5	-CH ₂ -
~29.8	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorptions for **1-(Pyridin-3-yl)propan-2-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch (Pyridine)
~2925	Medium	Aliphatic C-H Stretch (-CH ₂ , -CH ₃)
~1720	Strong	C=O Stretch (Ketone)
~1580, ~1480, ~1420	Medium-Strong	C=C and C=N Ring Stretching (Pyridine)
~1410	Medium	CH ₂ Bend (Scissoring)
~1190	Medium	C-C Stretch
~710	Strong	C-H Out-of-plane Bend (Pyridine)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1-(Pyridin-3-yl)propan-2-one** Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
135	High	[M] ⁺ (Molecular Ion)
92	High	[M - CH ₃ CO] ⁺ (Loss of acetyl radical)
78	Medium	Pyridine radical cation
43	High	[CH ₃ CO] ⁺ (Acetyl cation)

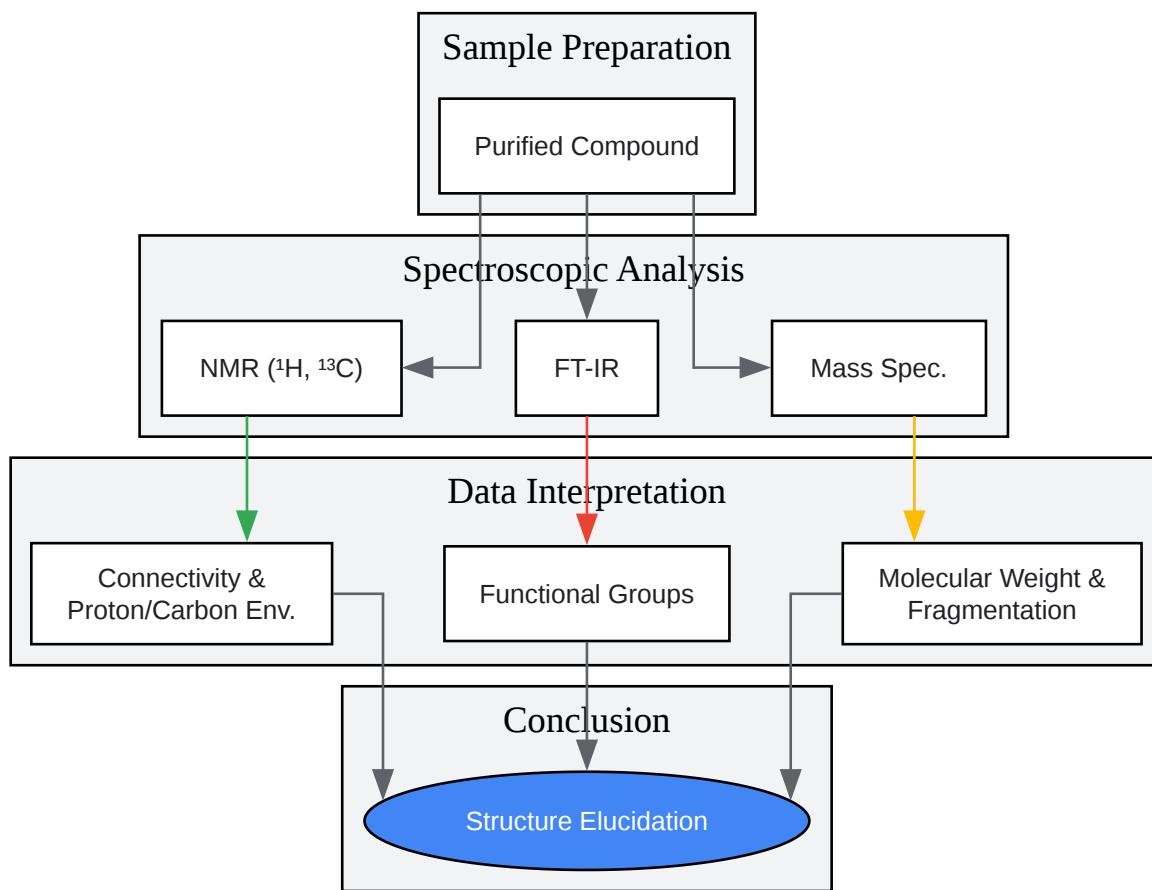
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like **1-(Pyridin-3-yl)propan-2-one**. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)


- Sample Preparation: Dissolve a small amount (approx. 1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean, empty beam path should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 1-(Pyridin-3-yl)propan-2-one: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027483#spectroscopic-data-of-1-pyridin-3-yl-propan-2-one-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com